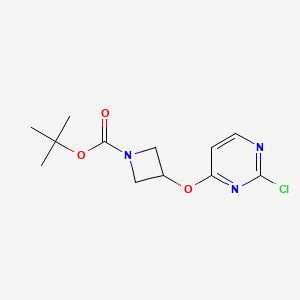
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate, also known as TBPCA, is a chemical compound that is used in a variety of scientific research applications. The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound. TBPCA is a colorless liquid with a low melting point and a high boiling point. It is also highly soluble in a variety of organic solvents. The compound is relatively stable and has a low reactivity.
Scientific Research Applications
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate has a variety of scientific research applications. It is used in the synthesis of various compounds, including a number of pharmaceutical drugs. It is also used in the synthesis of polymers and other materials. Additionally, Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate is used in the study of enzyme kinetics and enzyme inhibition.
Mechanism of Action
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate acts as an inhibitor of enzymes in the body. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity. Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate has been found to be an effective inhibitor of several enzymes, including cytochrome P450, serine proteases, and phosphatases.
Biochemical and Physiological Effects
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, serine proteases, and phosphatases. Additionally, Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate has been found to have anti-inflammatory and anti-viral properties. It has also been found to have an inhibitory effect on the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, with a low melting point and a high boiling point, and is highly soluble in a variety of organic solvents. Additionally, it is relatively inexpensive and easy to obtain. However, Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate is also a highly reactive compound and can be difficult to handle in the laboratory.
Future Directions
There are a variety of potential future directions for Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate research. One potential direction is the development of new and more effective enzyme inhibitors. Additionally, Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate could be used in the study of drug metabolism, as well as in the development of new drugs. Furthermore, Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate could be used in the development of new materials, such as polymers, for a variety of applications. Finally, Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate could be used in the study of biochemical and physiological processes, such as inflammation and infection.
properties
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCCFCXGYWJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)
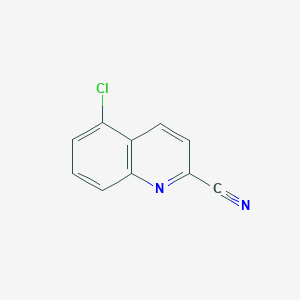
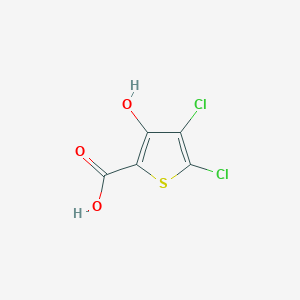
![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
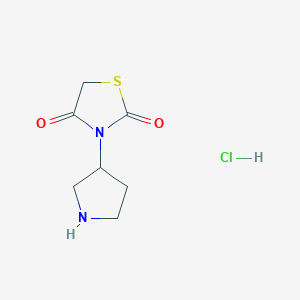
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
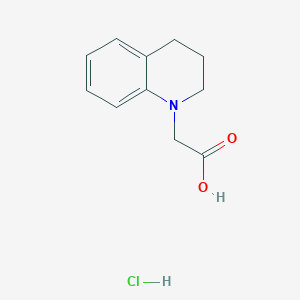
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
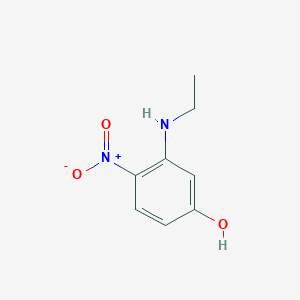
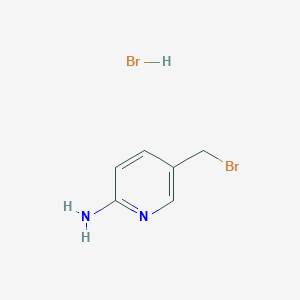
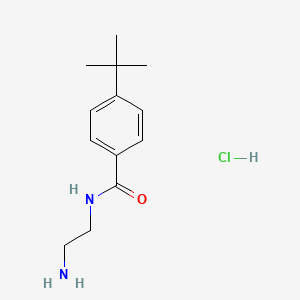
![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)